

# Application of Tetrakis(trimethylsilyl)silane in Synthesizing SiCOH Films

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tetrakis(trimethylsilyl)silane**

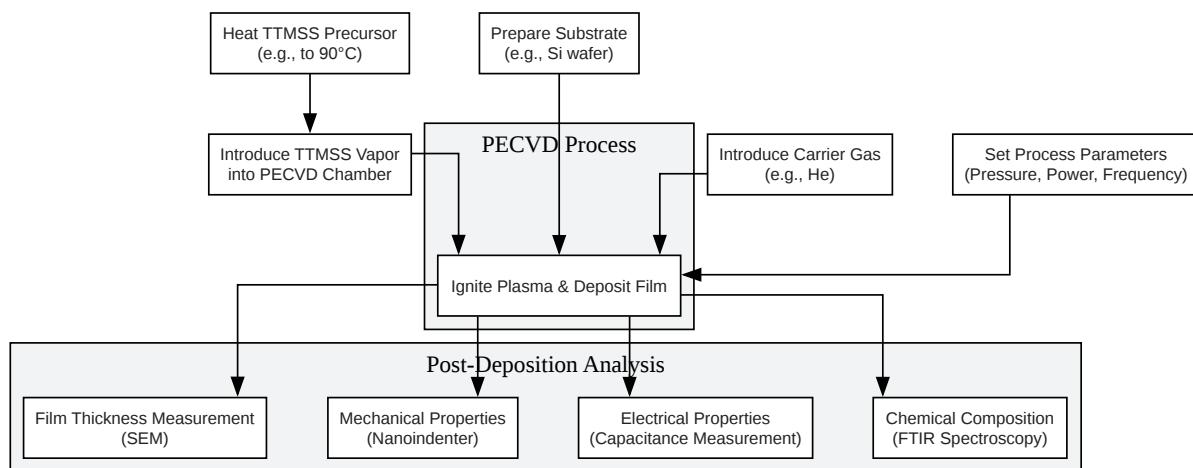
Cat. No.: **B1295357**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of **Tetrakis(trimethylsilyl)silane** (TTMSS) in the synthesis of SiCOH films, which are crucial as low-dielectric-constant (low-k) materials in the semiconductor industry. The protocols and data presented are compiled from various studies to offer a comprehensive resource for professionals in materials science and related fields.

## Introduction


SiCOH films are a class of carbon-doped silicon dioxide materials that exhibit a lower dielectric constant than traditional silicon dioxide, making them ideal for use as interlayer dielectrics (ILDs) in integrated circuits.<sup>[1]</sup> The use of low-k materials helps to reduce resistance-capacitance (RC) delay, power consumption, and crosstalk between metal interconnects, which is critical for the performance of advanced semiconductor devices.<sup>[2][3][4]</sup>

**Tetrakis(trimethylsilyl)silane** (C<sub>12</sub>H<sub>36</sub>O<sub>4</sub>Si<sub>5</sub>) is a promising precursor for the deposition of SiCOH films due to its unique molecular structure, which contains both Si-O and Si-CH<sub>3</sub> bonds, facilitating the formation of a porous, low-density film with a low dielectric constant.<sup>[4][5][6]</sup>

## Synthesis Methodology: Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is the primary method for synthesizing SiCOH films from TTMSS.<sup>[4][5][6]</sup> This technique allows for deposition at relatively low temperatures, which is compatible with the manufacturing processes of integrated circuits.<sup>[5]</sup> The process involves the introduction of TTMSS vapor into a reaction chamber where it is dissociated by plasma, leading to the deposition of a SiCOH film on a substrate.

The general workflow for the PECVD of SiCOH films using TTMSS is outlined below.



[Click to download full resolution via product page](#)

### PECVD Experimental Workflow

## Detailed Experimental Protocols

The following protocols are synthesized from reported experimental procedures for the deposition of SiCOH films using TTMSS.

- Precursor Preparation:
  - Heat the TTMSS precursor in a bubbler to 90°C to increase its vapor pressure.<sup>[5]</sup>

- Heat the cyclohexane (CHex) precursor in a separate bubbler to 55°C.[5]
- Deposition Process:
  - Use ultra-high purity (99.999%) helium (He) as a carrier gas to transport the vaporized precursors into the PECVD reactor.[5]
  - Maintain a reactor pressure of  $6.6 \times 10^{-1}$  Torr.[5]
  - Place a silicon (Si) substrate in the reactor.
  - Apply radio frequency (RF) power to generate plasma. The plasma power can be varied, for example, from 10 W to 50 W, at a frequency of 13.56 MHz.[5]
  - The plasma dissociates the precursor molecules, leading to the deposition of a plasma-polymerized TTMSS:CHex (ppTTMSS:CHex) film on the substrate.[5]
- Post-Deposition Annealing (Optional):
  - The as-deposited film can be annealed using a rapid thermal annealing (RTA) system.
  - A typical annealing temperature is 500°C.[5]
- Characterization:
  - Measure the film thickness using a scanning electron microscope (SEM).[5]
  - Determine the hardness and elastic modulus using a nanoindenter.[5]
  - Calculate the dielectric constant from capacitance measurements of a Metal-Insulator-Metal (MIM) structure.[5]
  - Analyze the chemical composition and bonding using Fourier transform infrared (FT-IR) spectroscopy.[5]
- Precursor Preparation:
  - Use TTMSS as the sole precursor. The precursor temperature can be maintained at room temperature depending on the desired vapor pressure and flow rate.

- Deposition Process:

- Deposit SiCOH thin films on silicon (Si) wafers and flexible ITO/PEN substrates using a PECVD system at room temperature.[\[7\]](#)
- Vary the plasma power, for instance, between 20 W and 80 W, to control the film properties.[\[7\]](#)

- Characterization:

- Analyze the chemical composition using FT-IR spectroscopy to identify C-Hx, Si-CH<sub>3</sub>, Si-O-Si, and H-Si-O/Si-CH<sub>3</sub> bonding modes.[\[6\]](#)[\[7\]](#)
- Measure the dielectric constant and leakage current to evaluate the electrical properties.[\[7\]](#)
- For films on flexible substrates, perform bending tests to assess mechanical stability.[\[7\]](#)

## Quantitative Data Summary

The properties of SiCOH films synthesized from TTMSS are highly dependent on the deposition parameters, particularly the plasma power. The following tables summarize the quantitative data from various studies.

Table 1: Properties of as-deposited SiCOH films synthesized from TTMSS and Cyclohexane as a function of plasma power.[\[5\]](#)

| Plasma Power (W) | Deposition Rate (nm/min) | Dielectric Constant (k) | Hardness (GPa) | Elastic Modulus (GPa) |
|------------------|--------------------------|-------------------------|----------------|-----------------------|
| 10               | 10.9                     | 2.09                    | 1.6            | 16                    |
| 20               | 21.3                     | 2.25                    | 2.5            | 24                    |
| 30               | 33.8                     | 2.45                    | 3.8            | 33                    |
| 40               | 45.1                     | 2.63                    | 4.7            | 40                    |
| 50               | 55.0                     | 2.76                    | 5.6            | 44                    |

Table 2: Properties of annealed (500°C) SiCOH films synthesized from TTMSS and Cyclohexane.[5]

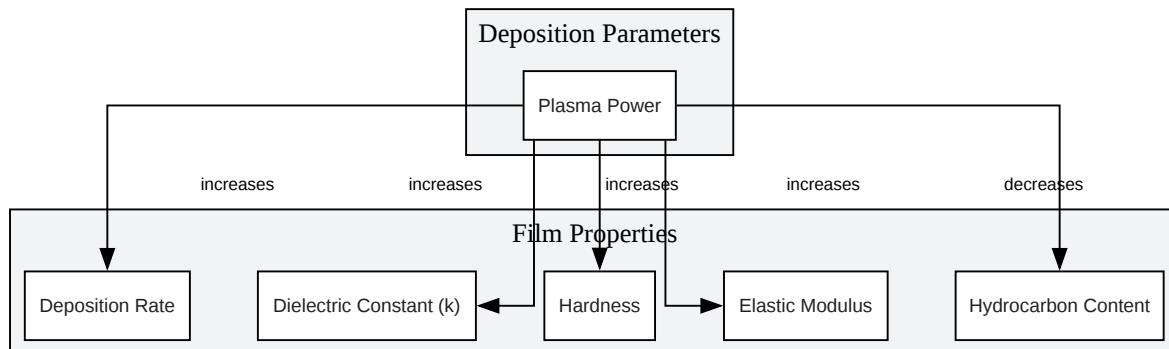

| Property                | Value Range |
|-------------------------|-------------|
| Dielectric Constant (k) | 1.80 - 2.97 |
| Hardness (GPa)          | 0.45 - 0.6  |
| Elastic Modulus (GPa)   | 6 - 7       |

Table 3: Properties of as-deposited SiCOH films synthesized from TTMSS as a single precursor as a function of plasma power.[6][7]

| Plasma Power (W) | Dielectric Constant (k) |
|------------------|-------------------------|
| 20               | 1.83[7] - 2.14[6]       |
| 80               | 3.45[7]                 |
| 100              | 3.2[6]                  |

## Relationship between Deposition Parameters and Film Properties

The properties of the resulting SiCOH films are strongly influenced by the PECVD process parameters.



[Click to download full resolution via product page](#)

### Influence of Plasma Power

An increase in plasma power generally leads to a higher deposition rate due to more efficient dissociation of the precursor molecules.<sup>[5]</sup> However, higher plasma power also results in an increase in the dielectric constant, hardness, and elastic modulus.<sup>[5][7]</sup> This is attributed to a decrease in the hydrocarbon content of the film and a more cross-linked, denser structure.<sup>[5]</sup> Conversely, thermal annealing can lead to a decrease in the dielectric constant, hardness, and elastic modulus, likely due to the sublimation of hydrocarbons, which creates pores within the film.<sup>[5]</sup>

## Conclusion

**Tetrakis(trimethylsilyl)silane** is a versatile precursor for the fabrication of low-k SiCOH films via PECVD. By carefully controlling the deposition parameters, particularly the plasma power, the mechanical and electrical properties of the films can be tailored to meet the specific requirements of advanced semiconductor devices. The provided protocols and data serve as a valuable resource for researchers and professionals working on the development of next-generation dielectric materials.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultralow dielectric constant SiCOH films by plasma enhanced chemical vapor deposition of decamethylcyclopentasiloxane and tetrakis(trimethylsilyloxy)silane precursors [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Flexible Low- k Dielectric SiCOH Films Prepared by Plasma-Enhanced Chemical Vapor Deposition of Tetrakis(trimethylsilyloxy)Silane Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Tetrakis(trimethylsilyl)silane in Synthesizing SiCOH Films]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295357#application-of-tetrakis-trimethylsilyl-silane-in-synthesizing-sicoh-films>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)